3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride
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Overview
Description
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine, diethylamino, ethoxy, and acetanilide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of a suitable aromatic precursor, followed by the introduction of the diethylamino and ethoxy groups through nucleophilic substitution reactions. The final step involves the acetylation of the amine group to form the acetanilide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(2-(diethylamino)ethoxy)benzaldehyde
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 3-Bromo-4-butoxy-5-methoxybenzaldehyde
Uniqueness
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it valuable for specific research or industrial purposes.
Properties
CAS No. |
97646-41-8 |
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Molecular Formula |
C16H26BrClN2O3 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
2-(4-acetamido-2-bromo-6-ethoxyphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H25BrN2O3.ClH/c1-5-19(6-2)8-9-22-16-14(17)10-13(18-12(4)20)11-15(16)21-7-3;/h10-11H,5-9H2,1-4H3,(H,18,20);1H |
InChI Key |
OVNREMZXZUROLM-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=C(C=C(C=C1Br)NC(=O)C)OCC.[Cl-] |
Origin of Product |
United States |
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